1,4-Benzodioxin-2-carboxylic acid, 3-methyl-

Physicochemical profiling Drug-likeness prediction Lead optimization

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- (CAS 142532-62-5; synonym 2-methyl-1,4-benzodioxine-3-carboxylic acid) is a disubstituted 1,4-benzodioxin featuring a carboxylic acid at the C2 position and a methyl group at C3. With a molecular formula of C10H8O4 and molecular weight of 192.17 g/mol, this compound contains a 2,3-unsaturated dioxin ring that distinguishes it from saturated 2,3-dihydro-1,4-benzodioxane analogs.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 142532-62-5
Cat. No. B12546136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxin-2-carboxylic acid, 3-methyl-
CAS142532-62-5
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C2O1)C(=O)O
InChIInChI=1S/C10H8O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-5H,1H3,(H,11,12)
InChIKeyXGWWPNZMHWZURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- (CAS 142532-62-5) and Its Role in Chemical Procurement?


1,4-Benzodioxin-2-carboxylic acid, 3-methyl- (CAS 142532-62-5; synonym 2-methyl-1,4-benzodioxine-3-carboxylic acid) is a disubstituted 1,4-benzodioxin featuring a carboxylic acid at the C2 position and a methyl group at C3. With a molecular formula of C10H8O4 and molecular weight of 192.17 g/mol, this compound contains a 2,3-unsaturated dioxin ring that distinguishes it from saturated 2,3-dihydro-1,4-benzodioxane analogs [1]. Its computed physicochemical properties include XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 55.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. The compound serves primarily as a versatile building block and synthetic intermediate, with literature reports documenting its utility in the preparation of biheterocyclic spiro systems and polycyclic lactones with potential antitumor properties [3][4].

Why Generic Substitution of 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- (CAS 142532-62-5) Carries Procurement Risk


Substituting 1,4-benzodioxin-2-carboxylic acid, 3-methyl- with a structurally similar analog such as the unsubstituted 1,4-benzodioxin-2-carboxylic acid (CAS 67471-01-6) or a saturated 2,3-dihydro variant (CAS 34385-93-8) can compromise synthetic outcomes due to critical differences in electronic character, steric environment, and metabolic stability. The 2,3-unsaturation in the target compound provides a reactive handle for further functionalization that is absent in dihydro analogs, while the C3 methyl substituent introduces steric bulk and modulates lipophilicity relative to the unsubstituted parent [1]. In the context of medicinal chemistry, even minor structural modifications on the 1,4-benzodioxin scaffold have been shown to profoundly alter biological activity profiles—for example, LTB4 antagonist potency was found to be exquisitely sensitive to the position and nature of substituents on the benzodioxine nucleus, with carboxylic acid placement at C2 and ether substitution at C6/C7 being critical for anti-inflammatory activity [2]. These structure-activity relationship findings underscore that each benzodioxin derivative occupies a distinct position in chemical space, and empirical validation is required before any generic interchange can be considered.

Quantitative Evidence for Selecting 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- (CAS 142532-62-5) Over Structural Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison Against the Parent Benzodioxin Carboxylic Acid

The target compound exhibits a computed LogP (XLogP3-AA) of 1.7, representing an increase in lipophilicity of approximately 1.2 log units compared to the unsubstituted 1,4-benzodioxin-2-carboxylic acid (predicted LogP ~0.5). This difference is attributable to the C3 methyl substituent, which adds hydrophobic surface area without altering the hydrogen bond donor/acceptor count. Both compounds share identical HBD (1) and HBA (4) counts; however, the target compound has a molecular weight of 192.17 g/mol versus 178.14 g/mol for the parent. The topological polar surface area of the target compound is 55.8 Ų, identical to the parent, as the methyl group does not contribute to PSA [1][2].

Physicochemical profiling Drug-likeness prediction Lead optimization

Synthetic Utility as a Precursor to Biheterocyclic Spiro Compounds

The target compound has been demonstrated to serve as a direct precursor for the synthesis of 3′-methylspiro[1,4-benzodioxin-2(3H),2′(3′H)-benzothiazole], the first representative of a new biheterocyclic spiro system [1]. This spiro compound was obtained via a convenient preparative method starting from 1,4-benzodioxin-2-carboxylic acid, 3-methyl- as the key benzodioxin building block. In contrast, the unsubstituted 1,4-benzodioxin-2-carboxylic acid lacks the C3 methyl necessary to generate the 3′-methyl-substituted spiro product, while saturated 2,3-dihydro analogs lack the requisite C2-C3 unsaturation for this particular ring-forming transformation.

Heterocyclic chemistry Spiro compound synthesis Building block validation

2,3-Unsaturation as a Synthetic Handle: Comparison with Saturated 2,3-Dihydro Analogs

The 2,3-unsaturation present in 1,4-benzodioxin-2-carboxylic acid, 3-methyl- provides a reactive olefin that can be exploited for further derivatization (e.g., cyclopropanation, epoxidation, dihydroxylation, or hydrogenation to access chiral 2,3-dihydro analogs). In contrast, the saturated 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 103204-87-1) lacks this reactive site, limiting its downstream synthetic versatility. The unsaturated benzodioxin scaffold has been exploited in the literature for the synthesis of polycyclic lactones via a four-step sequence from 1,4-benzodioxine-2-carboxylic acid, highlighting the strategic value of the C2-C3 double bond [1][2].

Synthetic methodology C2-C3 functionalization Building block versatility

Class-Level Anti-Inflammatory SAR: Positioning of the Carboxylic Acid at C2 of 1,4-Benzodioxines

In a comprehensive structure-activity relationship study of 41 new 1,4-benzodioxine derivatives evaluated as leukotriene B4 (LTB4) antagonists, compounds bearing a carboxylic acid (or amide) group at the C2 position and an ether group at the C6 (or C7) position demonstrated promising anti-inflammatory activity [1]. Among 18 compounds tested in vitro and in vivo, compounds 24b, 24c, and 24e exhibited IC50 values of 288, 439, and 477 nM, respectively, for LTB4 antagonist activity. While 1,4-benzodioxin-2-carboxylic acid, 3-methyl- was not directly tested in this study, its C2-carboxylic acid substitution pattern aligns with the pharmacophoric requirements identified for this target class. In contrast, C3-carboxylic acid regioisomers or ester prodrugs lacking a free carboxylic acid at C2 would be predicted to show reduced or absent LTB4 antagonist activity based on the established SAR [1].

Anti-inflammatory drug discovery LTB4 antagonism Structure-activity relationships

High-Value Application Scenarios for 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- (CAS 142532-62-5) in Research and Industry


Synthesis of Novel Biheterocyclic Spiro Compounds for Drug Discovery Screening Libraries

1,4-Benzodioxin-2-carboxylic acid, 3-methyl- serves as a key building block for the preparation of 3′-methylspiro[1,4-benzodioxin-2(3H),2′(3′H)-benzothiazole] and related biheterocyclic spiro systems [1]. These spiro compounds represent a new structural class with potential applications in diversity-oriented synthesis and high-throughput screening library construction. The 3-methyl substitution on the benzodioxin ring introduces a point of structural diversity that can modulate the three-dimensional conformation and physicochemical properties of the resulting spiro products. Procurement of this specific building block is essential for medicinal chemistry groups seeking to explore this underexploited region of chemical space for hit identification and lead generation programs.

Development of Leukotriene B4 (LTB4) Antagonist Leads for Inflammatory Disease

Based on class-level SAR evidence demonstrating that 1,4-benzodioxine derivatives bearing a carboxylic acid at C2 exhibit LTB4 antagonist activity with nanomolar potency (IC50 values of 288–477 nM for optimized analogs), 1,4-benzodioxin-2-carboxylic acid, 3-methyl- represents a viable starting scaffold for anti-inflammatory lead optimization [2]. The C3 methyl substituent provides a vector for further SAR exploration, potentially enhancing metabolic stability or target selectivity relative to unsubstituted analogs. Research groups focused on inflammatory bowel disease, rheumatoid arthritis, or other LTB4-mediated pathologies may find this scaffold a valuable entry point for developing novel, non-steroidal anti-inflammatory agents.

Intermediate for Chiral 2,3-Disubstituted 1,4-Benzodioxane Synthesis via Asymmetric Hydrogenation

The 2,3-unsaturation in 1,4-benzodioxin-2-carboxylic acid, 3-methyl- makes it a strategic precursor for the preparation of chiral 2,3-disubstituted 1,4-benzodioxane derivatives through asymmetric hydrogenation or other stereoselective additions across the double bond [3]. Chiral 1,4-benzodioxane-2-carboxylic acid derivatives are valuable intermediates in the synthesis of therapeutic agents such as doxazosin mesylate and WB 4101, both clinically relevant α1-adrenoreceptor antagonists [4]. The 3-methyl substitution introduces an additional stereocenter upon saturation, enabling access to diastereomerically enriched products that may exhibit enhanced pharmacological selectivity compared to achiral or racemic alternatives.

Building Block for Polycyclic Lactone Synthesis with Potential Antitumor Activity

The 1,4-benzodioxine-2-carboxylic acid scaffold has been employed in a four-step synthetic sequence to access tetracyclic lactones with antitumor activity [5]. 1,4-Benzodioxin-2-carboxylic acid, 3-methyl-, by virtue of its additional C3 methyl substituent, offers the opportunity to generate methyl-substituted analogs of these bioactive polycyclic lactones. Such structural modification may influence both the antitumor potency and the physicochemical properties of the resulting compounds, providing a means to explore SAR around the lactone core. Procurement of this specific building block is warranted for academic and industrial groups engaged in anticancer natural product-inspired synthesis programs.

Quote Request

Request a Quote for 1,4-Benzodioxin-2-carboxylic acid, 3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.